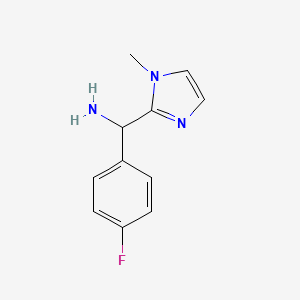

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

描述

属性

IUPAC Name |

(4-fluorophenyl)-(1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLUMZZMIGPTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585343 | |

| Record name | 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872107-78-3 | |

| Record name | α-(4-Fluorophenyl)-1-methyl-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872107-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Corresponding imidazole derivatives with oxidized functional groups.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted imidazole derivatives with different functional groups replacing the fluorine atom.

科学研究应用

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Role of Fluorine: The 4-fluorophenyl group in the target compound distinguishes it from non-fluorinated analogs like 4-(2-methyl-1H-imidazol-1-yl)benzylamine. Fluorine’s electron-withdrawing nature may enhance binding affinity to biological targets, as seen in other fluorinated pharmaceuticals.

Imidazole Substitution: The 1-methyl group on the imidazole ring (vs.

Biological Activity : Derivatives like (1-methyl-1H-imidazol-2-yl)-methanamine exhibit cytotoxicity when complexed with Pt(II), outperforming cisplatin in some cancer cell lines. The target compound’s free amine form may require further derivatization to achieve comparable activity.

Physicochemical Data (Inferred from Analogs):

- Boiling Point : ~242–282°C (similar to N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine).

- Water Solubility: Lower than non-fluorinated analogs due to increased lipophilicity.

- Lipophilicity (logP) : Estimated to be higher than benzylamine derivatives (e.g., 4-(2-methyl-1H-imidazol-1-yl)benzylamine).

Cytotoxicity:

- Pt(II) complexes of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives show IC₅₀ values 2–5× lower than cisplatin in human carcinoma cell lines (e.g., A549 lung cancer). The fluorine in the target compound may further enhance cellular uptake or target engagement.

- Free amines (non-complexed) generally exhibit weaker activity, suggesting the need for metal coordination or additional functional groups.

Enzymatic Interactions:

- Imidazole derivatives are known to inhibit enzymes like STAT3 () and tyrosine kinases via interactions with the imidazole nitrogen. The 4-fluorophenyl group may stabilize π-π stacking interactions in enzyme active sites.

Structural Characterization and Computational Tools

生物活性

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine, a compound with the molecular formula C11H12FN3, is gaining attention in medicinal chemistry due to its unique structural features. The compound consists of a fluorophenyl group linked to an imidazole ring through a methanamine moiety. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant studies.

Structural Characteristics

The presence of a fluorine atom on the phenyl ring enhances the compound's electronic properties, potentially improving its interaction with biological targets. The imidazole ring contributes to various pharmacological activities, making this compound a candidate for drug discovery.

| Property | Details |

|---|---|

| Molecular Formula | C11H12FN3 |

| IUPAC Name | (4-fluorophenyl)-(1-methylimidazol-2-yl)methanamine |

| CAS Number | 872107-78-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorine atom enhances lipophilicity and metabolic stability, which may contribute to its biological effects .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with imidazole rings often possess antimicrobial properties. The specific structure of this compound suggests potential efficacy against various pathogens. For instance, its interaction with bacterial enzymes could inhibit growth or survival .

Anticancer Properties

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects on cancer cell lines. Preliminary data suggests it may inhibit cell proliferation through mechanisms similar to other imidazole derivatives .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Antimicrobial Evaluation : A study evaluated the compound against several bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism was attributed to enzyme inhibition .

- Cytotoxicity Assays : In vitro tests on cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating promising anticancer potential .

- Neuroprotective Studies : Research involving animal models suggested that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylimidazole | Imidazole ring without fluorine | Antimicrobial properties |

| 4-Chlorophenyl-(1-methylimidazol-2-yl)methanamine | Chlorine instead of fluorine | Potential anticancer activity |

| (4-Bromophenyl)(1-methylimidazol-2-yl)methanamine | Bromine instead of fluorine | Similar enzyme inhibition profile |

常见问题

Basic: What synthetic methodologies are reported for the preparation of (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine?

The compound is synthesized via nitrone cycloaddition reactions catalyzed by Ce(IV) pyridyl-bis(oxazoline) complexes. A representative protocol involves:

- Reagents : (E)-1-(1-methyl-1H-imidazol-2-yl)hept-2-en-1-one and (Z)-N-benzylidene(phenyl)methanamine oxide.

- Conditions : 0°C under N₂ atmosphere in EtOAc (0.1 M), with 5–10 mol% catalyst.

- Purification : Flash column chromatography (SiO₂, 50% EtOAc/hexanes), yielding >95% purity (¹H-NMR) .

Basic: How is structural characterization of this compound performed?

Structural validation combines:

- NMR : ¹H/¹³C-NMR for backbone assignment (e.g., δ 7.48 ppm for aromatic protons, 4.02 ppm for methylimidazole protons) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated vs. observed) .

- X-ray crystallography : SHELX software suite for refinement (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) .

Advanced: What contradictions exist in reported cytotoxic data for derivatives of this compound?

Studies on Pt(II) complexes of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives show variable IC₅₀ values across cancer cell lines. For example:

- Contradiction : A 2013 study reported superior activity to cisplatin in ovarian carcinoma (A2780), but lower efficacy in lung adenocarcinoma (A549) .

- Resolution : Differences in cellular uptake, ligand exchange kinetics, and DNA adduct formation require comparative assays (e.g., ICP-MS for platinum accumulation) .

Advanced: How can enantioselectivity be optimized in reactions involving this compound?

Enantioselective synthesis (e.g., cycloadditions) requires:

- Chiral catalysts : Ce(IV)-pyridyl-bis(oxazoline) complexes yield endo-selectivity (>20:1 dr) and enantiomeric excess (up to 99% ee) .

- Temperature control : Reactions at 0°C favor kinetic control, minimizing racemization .

- HPLC validation : Chiralcel AD-H columns confirm enantiopurity .

Basic: What analytical tools are critical for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- TLC : Rf = 0.48–0.62 (50% EtOAc/hexanes) .

- Mass spectrometry : HRMS (CI or ESI+) to verify molecular ion peaks .

Advanced: What structural features influence the compound’s biological activity?

- Imidazole ring : Coordinates transition metals (e.g., Pt, Cu) to form cytotoxic complexes .

- Fluorophenyl group : Enhances lipophilicity (logP ~2.8) and membrane permeability .

- Methyl substitution : Reduces metabolic deactivation by CYP450 enzymes .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

- Software : SHELXL (for refinement) and ORTEP-3 (for graphical representation) resolve torsional angles and hydrogen bonding.

- High-resolution data : Synchrotron-derived datasets (<1.0 Å) reduce R-factor discrepancies .

Basic: What are the solvent compatibility and stability considerations?

- Stability : Stable in EtOAc, DCM, and DMSO at −20°C for >6 months.

- Incompatibility : Degrades in aqueous acidic/basic conditions (pH <4 or >10) .

Advanced: How does this compound compare to cisplatin in mechanistic studies?

- DNA binding : Pt(II) derivatives form monofunctional adducts (vs. cisplatin’s bifunctional crosslinks), reducing repair resistance .

- Apoptosis pathways : Activates caspase-3/7 via mitochondrial depolarization, bypassing p53-dependent mechanisms .

Advanced: What strategies address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。